N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine
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Overview
Description
N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine: is an organic compound that features a benzyl group substituted with bromine and fluorine atoms, attached to a diethoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with 2,2-diethoxyethanamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran, under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Major Products:
Substitution: Various substituted benzyl derivatives.
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine derivatives.
Scientific Research Applications
Chemistry: N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of halogenated benzyl groups on biological systems. It may also be used in the development of new bioactive molecules .
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine involves its interaction with specific molecular targets in biological systems. The bromine and fluorine atoms in the benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The diethoxyethanamine moiety may facilitate the compound’s solubility and bioavailability .
Comparison with Similar Compounds
- 3-Bromo-4-fluorobenzyl bromide
- N-(3-Bromo-4-fluorobenzyl)-N-(2,2,2-trifluoroethyl)amine
- N-(3-Bromo-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide
Uniqueness: N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine is unique due to the presence of both bromine and fluorine atoms in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The diethoxyethanamine moiety also provides distinct solubility and pharmacokinetic properties compared to other similar compounds .
Properties
Molecular Formula |
C13H19BrFNO2 |
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Molecular Weight |
320.20 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-2,2-diethoxyethanamine |
InChI |
InChI=1S/C13H19BrFNO2/c1-3-17-13(18-4-2)9-16-8-10-5-6-12(15)11(14)7-10/h5-7,13,16H,3-4,8-9H2,1-2H3 |
InChI Key |
RIKNNBCVBHVTGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNCC1=CC(=C(C=C1)F)Br)OCC |
Origin of Product |
United States |
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